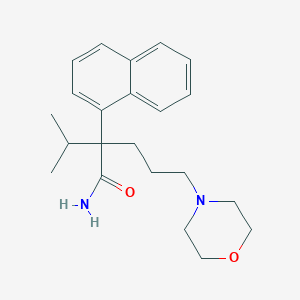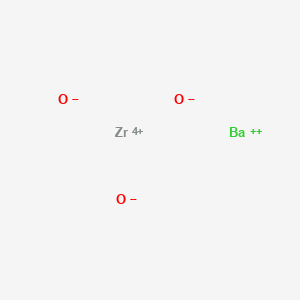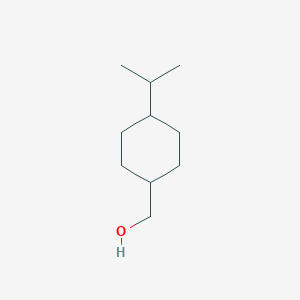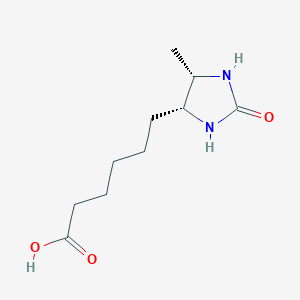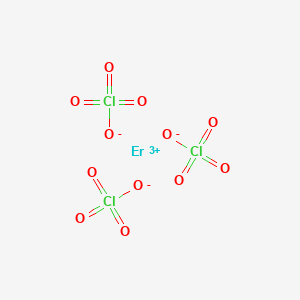
Erbium(3+) perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium(3+) perchlorate is a chemical compound with the formula Er(ClO₄)₃. It is a salt composed of erbium ions and perchlorate ions. Erbium is a rare earth element, and its compounds are known for their unique optical and electronic properties. This compound is typically found in a hydrated form and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
Erbium(3+) perchlorate is a rare-earth compound It’s known to be used as a dopant in the synthesis of fluorophosphate glasses .
Mode of Action
It is known to be used in the synthesis of luminescent metal-organic frameworks . As a dopant, it may alter the properties of the host material, influencing its optical and electronic characteristics .
Biochemical Pathways
It’s used in the preparation of a rare earth complex coordinated with amino acid , suggesting it may interact with biochemical pathways involving these complexes.
Result of Action
As a dopant in fluorophosphate glasses, it may influence the optical properties of the material . In the context of metal-organic frameworks, it may contribute to their luminescent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Erbium(3+) perchlorate can be synthesized by reacting erbium oxide (Er₂O₃) with perchloric acid (HClO₄). The reaction is typically carried out in an aqueous solution, and the product is obtained by evaporating the solvent. The reaction can be represented as follows:
Er2O3+6HClO4→2Er(ClO4)3+3H2O
Industrial Production Methods: In industrial settings, this compound is produced by dissolving erbium oxide in perchloric acid under controlled conditions. The solution is then concentrated and crystallized to obtain the desired product. The purity of the compound is ensured through various purification techniques, including recrystallization and filtration.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it acts as an oxidizing agent due to the presence of perchlorate ions.
Reduction: The compound can be reduced to erbium(3+) chloride by reacting with reducing agents such as hydrogen gas.
Substitution: this compound can participate in substitution reactions, where the perchlorate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Reagents like sodium chloride or potassium iodide can be used for substitution reactions.
Major Products Formed:
Oxidation: Erbium(3+) oxide and various oxidized products.
Reduction: Erbium(3+) chloride and water.
Substitution: Erbium(3+) salts with different anions, such as erbium(3+) chloride or erbium(3+) iodide.
Scientific Research Applications
Erbium(3+) perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing luminescent metal-organic frameworks and fluorophosphate glasses.
Medicine: this compound is explored for its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Industry: The compound is used in the production of high-purity erbium materials for electronic and optical devices.
Comparison with Similar Compounds
- Holmium(3+) perchlorate
- Scandium(3+) perchlorate
- Gallium(3+) perchlorate
- Sodium perchlorate
- Silver perchlorate
- Cesium perchlorate
- Potassium perchlorate
- Lithium perchlorate
Comparison: Erbium(3+) perchlorate is unique due to its specific optical and electronic properties, which are attributed to the presence of erbium ions. Compared to other similar compounds, this compound is particularly useful in applications requiring luminescence and high-purity materials. For example, holmium(3+) perchlorate and scandium(3+) perchlorate have similar chemical properties but differ in their optical characteristics and specific applications.
Properties
CAS No. |
14017-55-1 |
|---|---|
Molecular Formula |
ClErHO4 |
Molecular Weight |
267.72 g/mol |
IUPAC Name |
erbium;perchloric acid |
InChI |
InChI=1S/ClHO4.Er/c2-1(3,4)5;/h(H,2,3,4,5); |
InChI Key |
LXNHGJDSXNIRPZ-UHFFFAOYSA-N |
SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Er+3] |
Canonical SMILES |
OCl(=O)(=O)=O.[Er] |
Key on ui other cas no. |
14017-55-1 |
Pictograms |
Oxidizer; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


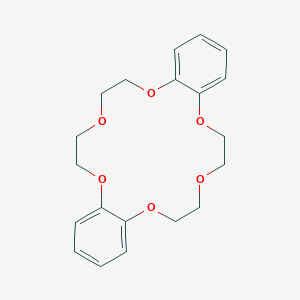
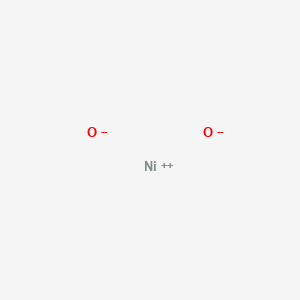
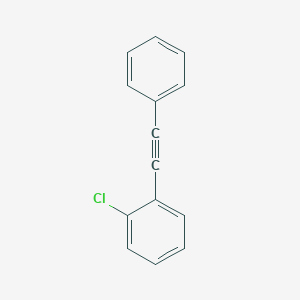


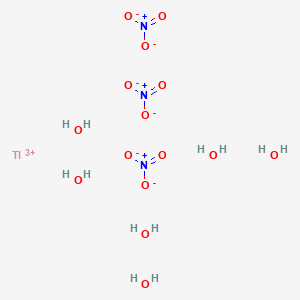
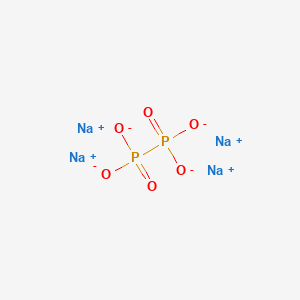
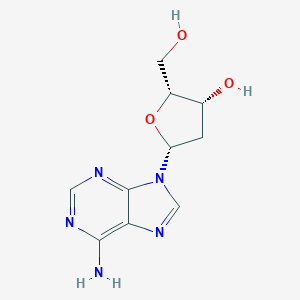
![(4S,12E)-4-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridec-12-en-2-one](/img/structure/B77172.png)

